![molecular formula C19H36O5 B1236717 12,13-Dihydroxy-11-methoxy-9-octadecenoic acid](/img/structure/B1236717.png)
12,13-Dihydroxy-11-methoxy-9-octadecenoic acid
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Overview
Description
12,13-dihydroxy-11-methoxy-9-octadecenoic acid is a long-chain fatty acid.
Scientific Research Applications
Biochemical Mechanism Studies
Research on 12,13-Dihydroxy-11-methoxy-9-octadecenoic acid involves its role in biochemical processes. For instance, Hamberg (1987) explored the transformation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid in corn, detailing the conversion into 12,13(S)-oxido-9(Z),11-octadecadienoic acid followed by spontaneous hydrolysis into 12-keto-13-hydroxy-9(Z)-octadecenoic acid (Hamberg, 1987).
Reaction Studies with Hematin
Dix and Marnett (1985) studied the reaction of linoleic acid hydroperoxide with hematin, producing various compounds including 12,13-epoxyoctadecenoic acid. This study sheds light on the complex pathways involved in unsaturated fatty acid hydroperoxide metabolism (Dix & Marnett, 1985).
Acid-Catalyzed Transformations
Gardner et al. (1984) investigated the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid, revealing the formation of various compounds including 12,13-epoxy-11-hydroxy-9-octadecenoic acid, highlighting the chemical versatility of such fatty acids in different conditions (Gardner, Nelson, Tjarks, & England, 1984).
Photolysis Studies
Schieberle et al. (1985) focused on the photolysis of unsaturated fatty acid hydroperoxides, including the decomposition of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate, leading to the understanding of the behavior of such compounds under specific light conditions (Schieberle, Trebert, Firl, & Grosch, 1985).
Synthesis and Biological Activity
Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid, exploring their cytotoxicity against various human cancer cell lines. This study indicates potential applications of these compounds in biomedical research (Li, Tran, Duke, Ng, Yang, & Duke, 2009).
Linoleic Acid Metabolism
The metabolism of linoleic acid, which produces compounds like 12,13-dihydroxy-9-octadecenoic acid, has been a subject of interest. Hildreth et al. (2020) reviewed cytochrome P450-derived metabolites of linoleic acid, emphasizing their physiological and pathophysiological roles in health and disease (Hildreth, Kodani, Hammock, & Zhao, 2020).
properties
Product Name |
12,13-Dihydroxy-11-methoxy-9-octadecenoic acid |
---|---|
Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(E)-12,13-dihydroxy-11-methoxyoctadec-9-enoic acid |
InChI |
InChI=1S/C19H36O5/c1-3-4-10-13-16(20)19(23)17(24-2)14-11-8-6-5-7-9-12-15-18(21)22/h11,14,16-17,19-20,23H,3-10,12-13,15H2,1-2H3,(H,21,22)/b14-11+ |
InChI Key |
VLWJNSLOMXQTLE-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCC(C(C(/C=C/CCCCCCCC(=O)O)OC)O)O |
SMILES |
CCCCCC(C(C(C=CCCCCCCCC(=O)O)OC)O)O |
Canonical SMILES |
CCCCCC(C(C(C=CCCCCCCCC(=O)O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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